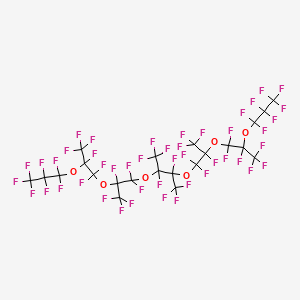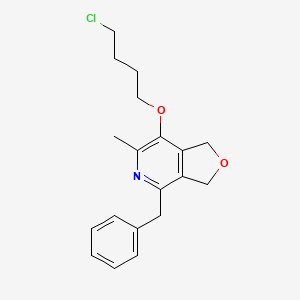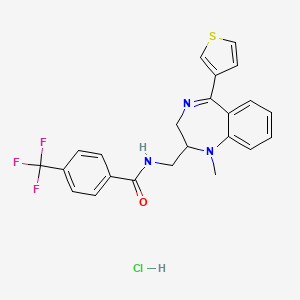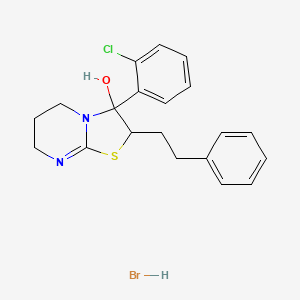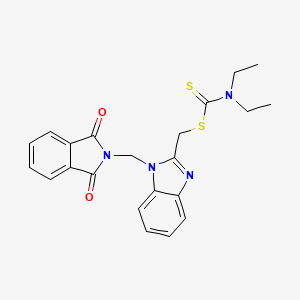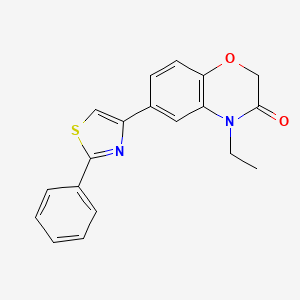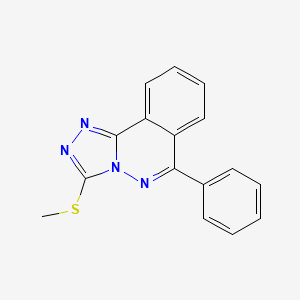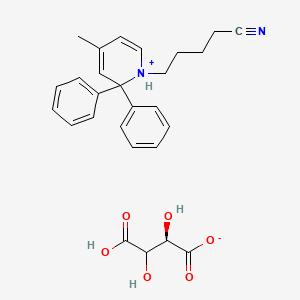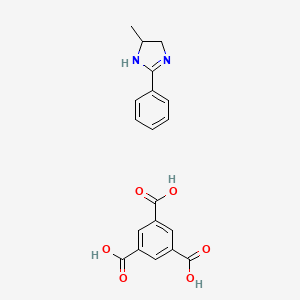
Einecs 281-841-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 281-841-2 involves the reaction between benzene-1,3,5-tricarboxylic acid and 4,5-dihydro-4-methyl-2-phenyl-1H-imidazole in a 1:1 molar ratio . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Einecs 281-841-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazole moiety, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions can lead to the formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Einecs 281-841-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It serves as a precursor for the preparation of polymers, resins, and other advanced materials.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can also be used as a probe to investigate cellular processes and pathways.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Einecs 281-841-2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately affecting the biological outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 281-841-2 can be compared with other similar compounds, such as:
Benzene-1,3,5-tricarboxylic acid: This compound shares the same tricarboxylic acid moiety but lacks the imidazole component.
4,5-dihydro-4-methyl-2-phenyl-1H-imidazole: This compound contains the imidazole moiety but lacks the tricarboxylic acid component.
Other tricarboxylic acid derivatives: Compounds with similar structures but different substituents on the aromatic ring or imidazole moiety.
The uniqueness of this compound lies in its combination of the tricarboxylic acid and imidazole components, which confer distinct chemical and biological properties.
Properties
CAS No. |
84041-61-2 |
|---|---|
Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;5-methyl-2-phenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H12N2.C9H6O6/c1-8-7-11-10(12-8)9-5-3-2-4-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,8H,7H2,1H3,(H,11,12);1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
OPQGDZPAXTVFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



